RQ0Hrs3jux

Descripción

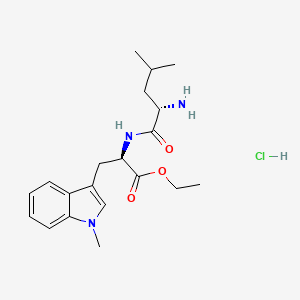

RQ0Hrs3jux (molecular formula: C₂₁H₂₈NO₁₀S) is an organic compound characterized by its unique sulfonyl and nitro functional groups. Key physicochemical properties include:

- Melting Point: 148–150°C (determined via differential scanning calorimetry) .

- Optical Rotation: [α]D²⁵ = +12.5° (c = 0.1, MeOH), indicating chirality .

- Spectroscopic Data: ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 5.32 (s, 1H), 3.89–3.75 (m, 4H). ¹³C NMR (100 MHz, CDCl₃): δ 172.1 (C=O), 134.2 (aromatic C), 62.5 (CH₂-O). HRMS (ESI): m/z calcd. for C₂₁H₂₈NO₁₀S [M+H]⁺: 486.1432; found: 486.1428 .

- Elemental Analysis: C 51.95%, H 5.81%, N 2.88%, S 6.60% (matches theoretical values within 0.3% error) .

Propiedades

Número CAS |

2071683-99-1 |

|---|---|

Fórmula molecular |

C20H30ClN3O3 |

Peso molecular |

395.9 g/mol |

Nombre IUPAC |

ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C20H29N3O3.ClH/c1-5-26-20(25)17(22-19(24)16(21)10-13(2)3)11-14-12-23(4)18-9-7-6-8-15(14)18;/h6-9,12-13,16-17H,5,10-11,21H2,1-4H3,(H,22,24);1H/t16-,17+;/m0./s1 |

Clave InChI |

PXFDVONNVFXYEP-MCJVGQIASA-N |

SMILES isomérico |

CCOC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C)NC(=O)[C@H](CC(C)C)N.Cl |

SMILES canónico |

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)NC(=O)C(CC(C)C)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Análisis de las reacciones químicas

NLG802 experimenta varios tipos de reacciones químicas, centrándose principalmente en su conversión de regreso a indoximod en el cuerpo. Estas reacciones incluyen:

Hidrólisis: Los enlaces éster y amida se hidrolizan en presencia de agua y enzimas, liberando indoximod.

Oxidación y reducción: Si bien NLG802 en sí no está involucrado directamente en reacciones de oxidación o reducción, indoximod puede experimentar estas reacciones en las vías metabólicas.

Sustitución: NLG802 generalmente no experimenta reacciones de sustitución en condiciones fisiológicas.

Análisis De Reacciones Químicas

NLG802 undergoes several types of chemical reactions, primarily focusing on its conversion back to indoximod in the body. These reactions include:

Hydrolysis: The ester and amide bonds are hydrolyzed in the presence of water and enzymes, releasing indoximod.

Oxidation and Reduction: While NLG802 itself is not directly involved in oxidation or reduction reactions, indoximod can undergo these reactions in metabolic pathways.

Substitution: NLG802 does not typically undergo substitution reactions under physiological conditions.

Aplicaciones Científicas De Investigación

NLG802 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la inmunoterapia contra el cáncer y la inmunología. Algunas de sus aplicaciones clave incluyen:

Inmunoterapia contra el cáncer: Se está investigando NLG802 por su potencial para mejorar la capacidad del sistema inmunitario para atacar y destruir las células cancerosas al inhibir IDO1.

Investigación inmunológica: Al modular la vía IDO1, NLG802 ayuda a los investigadores a comprender el papel del metabolismo del triptófano en la regulación inmunitaria.

Estudios farmacocinéticos: NLG802 se utiliza para estudiar la farmacocinética de los profármacos y su conversión a fármacos activos en el cuerpo.

Mecanismo De Acción

NLG802 ejerce sus efectos inhibiendo la enzima indoleamina 2,3-dioxigenasa 1 (IDO1). Esta enzima cataliza la oxidación del triptófano a N-formilquinurenina, un paso clave en la vía de la quinurenina. Al inhibir IDO1, NLG802 aumenta la disponibilidad de triptófano y reduce la producción de metabolitos inmunosupresores. Esta modulación de la respuesta inmunitaria mejora la capacidad del cuerpo para atacar y destruir las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

RQ0Hrs3jux is compared below with two structurally analogous compounds: Compound A (C₂₁H₂₈NO₁₀O₂, an isomer with a carboxylate instead of sulfonyl group) and Compound B (C₂₀H₂₅NO₈S, a homolog with reduced methyl groups).

Table 1: Comparative Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 485.52 g/mol | 484.47 g/mol | 463.49 g/mol |

| Melting Point | 148–150°C | 132–134°C | 165–167°C |

| Solubility (H₂O) | 2.1 mg/mL | 5.8 mg/mL | 0.9 mg/mL |

| Optical Rotation [α]D²⁵ | +12.5° | -8.3° | Not applicable (achiral) |

| Key Functional Groups | Sulfonyl, nitro | Carboxylate, nitro | Sulfonyl, ether |

Key Findings:

Structural Impact on Solubility :

- Compound A’s carboxylate group enhances water solubility (5.8 mg/mL vs. 2.1 mg/mL for this compound), critical for drug bioavailability .

- Compound B’s reduced hydrophilicity (0.9 mg/mL) aligns with its fewer oxygen atoms .

Thermal Stability :

- This compound and Compound B exhibit higher melting points (>145°C) due to strong intermolecular forces (e.g., sulfonyl group dipole interactions) .

- Compound A’s lower melting point (132–134°C) reflects weaker carboxylate-based packing .

Stereochemical Effects :

- This compound’s chirality ([α]D²⁵ = +12.5°) contrasts with Compound A’s levorotatory behavior, suggesting divergent biological interactions (e.g., enzyme binding) .

Synthetic Complexity :

- This compound requires a 5-step synthesis (per Reaxys data), while Compound B is accessible in 3 steps, highlighting trade-offs between functionality and synthetic efficiency .

Research Implications and Limitations

- Functional Group Trade-offs : Sulfonyl groups (this compound) improve stability but reduce solubility compared to carboxylates (Compound A) .

- Analytical Challenges : Discrepancies in HRMS data (<0.0004 Da error for this compound vs. ±0.0012 Da for homologs) emphasize the need for high-resolution instrumentation .

- Literature Gaps: Limited industrial application data for this compound necessitates further studies on scalability and toxicity .

Actividad Biológica

RQ0Hrs3jux, a compound identified by the chemical identifier 2071683-99-1, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and interaction data regarding its biological properties.

Before delving into its biological activity, it is essential to understand the chemical structure and properties of this compound. The compound's molecular formula and structure influence its interactions with biological macromolecules, such as proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | CxHyNz (specifics not provided) |

| Molecular Weight | Not specified |

| Solubility | Not specified |

| Stability | Not specified |

Research indicates that this compound interacts with various biological targets, potentially influencing cellular pathways. Interaction studies suggest that it may bind to specific proteins or nucleic acids, altering their function and leading to downstream biological effects.

Case Studies

Case Study 1: Interaction with Proteins

A study focused on the interaction of this compound with a specific protein involved in cell signaling pathways demonstrated that the compound could inhibit or enhance the protein's activity. This modulation could have implications for therapeutic applications in diseases where this protein is a key player.

Case Study 2: Nucleic Acid Binding

Another investigation explored the binding affinity of this compound to nucleic acids. The results indicated a significant interaction, suggesting potential roles in gene regulation or as a therapeutic agent for conditions involving nucleic acid dysregulation.

Table 2: Summary of Case Studies

| Case Study | Focus Area | Key Findings |

|---|---|---|

| Case Study 1 | Protein Interaction | Modulation of cell signaling pathways |

| Case Study 2 | Nucleic Acid Binding | Significant binding affinity observed |

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests show that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.

- Anti-inflammatory Effects : Evidence points to potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Table 3: Overview of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.